molecular formula C8H10ClN3O2 B15209423 Bis(oxazol-2-ylmethyl)amine hydrochloride

Bis(oxazol-2-ylmethyl)amine hydrochloride

Cat. No.: B15209423
M. Wt: 215.64 g/mol
InChI Key: HWBKCMWRHHDBBI-UHFFFAOYSA-N
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Description

Bis(oxazol-2-ylmethyl)amine hydrochloride is a heterocyclic compound that features two oxazole rings connected by a methylene bridge to an amine group, with the hydrochloride salt form enhancing its solubility in water. Oxazole rings are five-membered rings containing one oxygen and one nitrogen atom, known for their significant biological activities and applications in various fields such as pharmaceuticals, industrial chemistry, and natural product synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(oxazol-2-ylmethyl)amine hydrochloride typically involves the reaction of dicyanobenzenes with amino alcohols in the presence of a Lewis acid catalyst like zinc chloride under anaerobic conditions . Another method involves the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) to form oxazole rings . These reactions are carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(oxazol-2-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole rings or the amine group.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole rings or the methylene bridge.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the oxazole rings or the methylene bridge.

Scientific Research Applications

Bis(oxazol-2-ylmethyl)amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(oxazol-2-ylmethyl)amine hydrochloride involves its interaction with biological targets through its oxazole rings and amine group. These interactions can include binding to enzymes or receptors, disrupting cellular processes, or inhibiting specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bis(oxazol-2-ylmethyl)amine hydrochloride include:

Uniqueness

This compound is unique due to its specific arrangement of oxazole rings and the presence of an amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

1-(1,3-oxazol-2-yl)-N-(1,3-oxazol-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C8H9N3O2.ClH/c1-3-12-7(10-1)5-9-6-8-11-2-4-13-8;/h1-4,9H,5-6H2;1H

InChI Key

HWBKCMWRHHDBBI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)CNCC2=NC=CO2.Cl

Origin of Product

United States

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